![molecular formula C13H19ClS B14218577 Benzene, 1-chloro-4-[(hexylthio)methyl]- CAS No. 821781-70-8](/img/structure/B14218577.png)
Benzene, 1-chloro-4-[(hexylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[(hexylthio)methyl]- is an organic compound with a benzene ring substituted with a chlorine atom and a hexylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(hexylthio)methyl]- typically involves the chlorination of benzene followed by the introduction of the hexylthio group. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethyl hexyl sulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(hexylthio)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The hexylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring under high pressure hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst under high pressure.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-[(hexylthio)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(hexylthio)methyl]- involves its interaction with various molecular targets. The chlorine atom and hexylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, and other proteins, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the hexylthio group.
Benzene, 1-chloro-4-ethyl-: Similar structure with an ethyl group instead of a hexylthio group.
Benzene, 1-chloro-4-(chlorophenylmethyl)-: Contains a chlorophenylmethyl group instead of a hexylthio group.
Uniqueness
Benzene, 1-chloro-4-[(hexylthio)methyl]- is unique due to the presence of the hexylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
821781-70-8 |
|---|---|
Molecular Formula |
C13H19ClS |
Molecular Weight |
242.81 g/mol |
IUPAC Name |
1-chloro-4-(hexylsulfanylmethyl)benzene |
InChI |
InChI=1S/C13H19ClS/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
YDFZWNCZQFQERP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


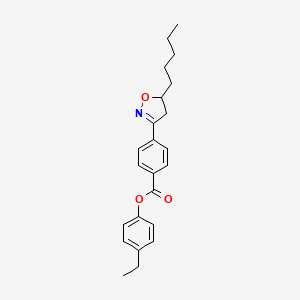
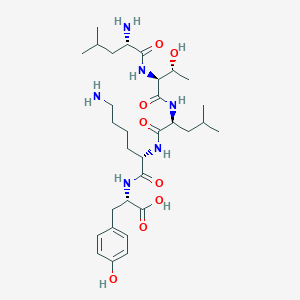
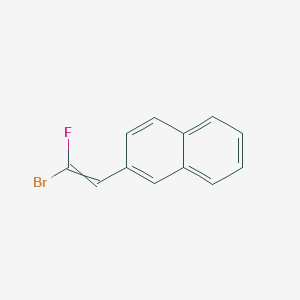
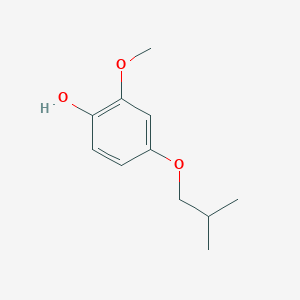

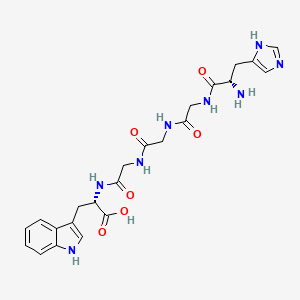
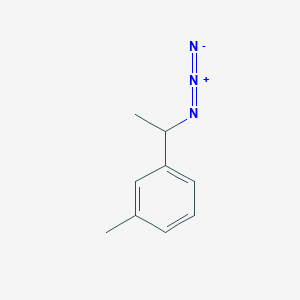
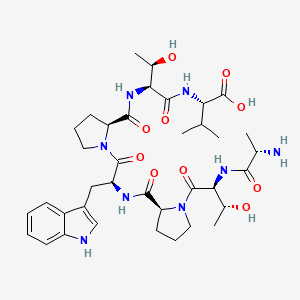
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)
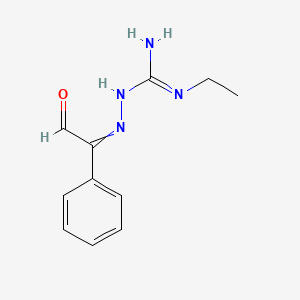
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
